(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid
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Overview
Description
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid is a heterocyclic compound that features a unique fusion of furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid typically involves multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and various aromatic amines under reflux conditions in acetic acid . This method yields the desired compound in good to high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against SARS-CoV-2 is attributed to its ability to inhibit the main protease and RNA binding protein of the virus . Additionally, its cytotoxic effects on cancer cells are believed to involve the disruption of cellular processes essential for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 1,3-Diphenyl-1H-pyrazol-5-yl)thiourea
- 1,3-Diphenyl-1H-pyrazol-4-ol
Uniqueness
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid is unique due to its fused furan-pyrazole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62639-69-4 |
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Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C19H14N2O3/c22-17(23)12-15-11-16-19(24-15)18(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,22,23) |
InChI Key |
AEDUWEKFNMANGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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